
1-(Pyridin-3-yl)piperidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)piperidine-4-carbaldehyde is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring and an aldehyde group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-pyridylboronic acid with 4-piperidone under Suzuki coupling conditions, followed by oxidation to introduce the aldehyde group. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki coupling reactions followed by oxidation using reagents like pyridinium chlorochromate or manganese dioxide. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid.
Reduction: 1-(Pyridin-3-yl)piperidine-4-methanol.
Substitution: 3-nitro-1-(pyridin-3-yl)piperidine-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)piperidin-4-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Arzneimittel verwendet.
Biologie: Die Verbindung wird auf ihre potentiellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es dient als Baustein für die Entwicklung neuer Medikamente gegen verschiedene Krankheiten.
Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(Pyridin-3-yl)piperidin-4-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aldehydgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden und so deren Funktion möglicherweise hemmen. Der Pyridinring kann mit aromatischen Resten in Enzymaktivitätszentren interagieren und so die Enzymaktivität und Signalwege beeinflussen .
Ähnliche Verbindungen:
1-(Pyridin-4-yl)piperidin-4-carbaldehyd: Ähnliche Struktur, jedoch mit dem Pyridinring an der 4-Position.
1-(Pyridin-2-yl)piperidin-4-carbaldehyd: Pyridinring an der 2-Position gebunden.
1-(Pyridin-3-yl)piperidin-3-carbaldehyd: Aldehydgruppe an der 3-Position des Piperidinrings gebunden.
Einzigartigkeit: 1-(Pyridin-3-yl)piperidin-4-carbaldehyd ist einzigartig aufgrund der spezifischen Positionierung des Pyridinrings und der Aldehydgruppe, die seine Reaktivität und biologische Aktivität beeinflussen können. Die Bindung des Pyridinrings an der 3-Position ermöglicht im Vergleich zu anderen Positionisomeren unterschiedliche Wechselwirkungen mit biologischen Zielstrukturen .
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in enzyme active sites, affecting enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-4-yl)piperidine-4-carbaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
1-(Pyridin-2-yl)piperidine-4-carbaldehyde: Pyridine ring attached at the 2-position.
1-(Pyridin-3-yl)piperidine-3-carbaldehyde: Aldehyde group attached at the 3-position of the piperidine ring.
Uniqueness: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde is unique due to the specific positioning of the pyridine ring and the aldehyde group, which can influence its reactivity and biological activity. The 3-position attachment of the pyridine ring allows for distinct interactions with biological targets compared to other positional isomers .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-pyridin-3-ylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8-10H,3-4,6-7H2 |
InChI-Schlüssel |
PDNDOPWNSTXRNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



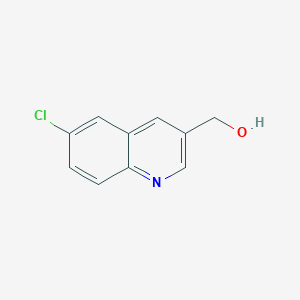


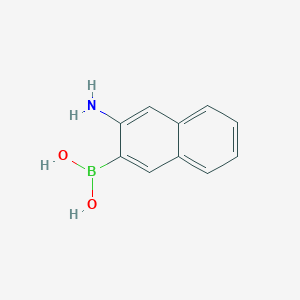
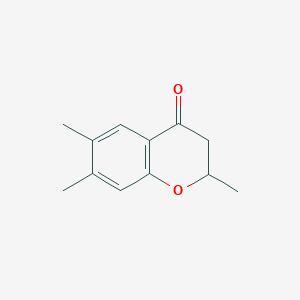
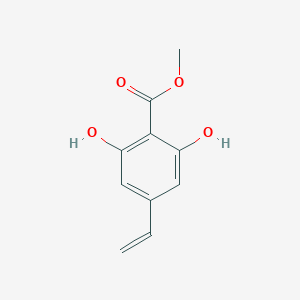

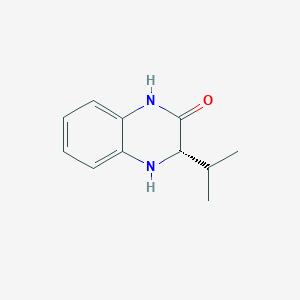
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
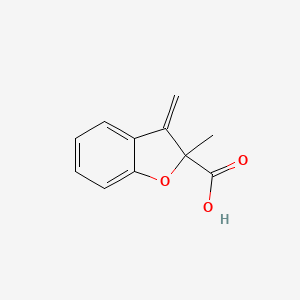
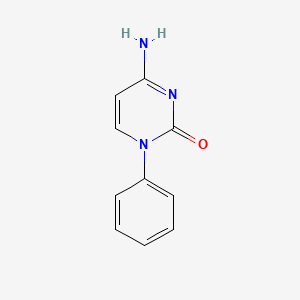
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
